

Application Note: Quantitative Analysis of Macitentan in Human Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: *N-Despropyl Macitentan-d4*

Cat. No.: B15138543

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Accurate and reliable quantification of Macitentan in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the quantitative analysis of Macitentan in human plasma using a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method has been validated according to FDA guidelines, ensuring its suitability for bioanalytical applications.[1][4]

Experimental Protocols

1. Materials and Reagents

- Macitentan reference standard
- Internal Standard (IS): Bosentan[1][2][4], Macitentan-D4[5], or Losartan[6]

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Acetic acid (glacial, analytical grade)
- Water (deionized, 18.2 MΩ·cm)
- Human plasma (K2EDTA)
- Solid Phase Extraction (SPE) Cartridges (e.g., Sola SCX 10 mg/1 mL)[6] or protein precipitation/liquid-liquid extraction reagents.

2. Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and parameters:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Sciex API 4000 or equivalent[5]
- Ion Source: Electrospray Ionization (ESI)[5][6] or Atmospheric Pressure Chemical Ionization (APCI)[1][2][4] in positive ion mode.

3. UPLC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Macitentan.

Table 1: UPLC Conditions

| Parameter | Condition 1 | Condition 2 |
|----------------|--|---|
| Column | Accucore AQ C18 (100 x 2.1 mm, 2.6 μ m)[6] | Reverse-phase C18 (150 x 4.6 mm, 5 μ m)[1][2] |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile[6] | A: Water with 0.2% Acetic Acid B: Acetonitrile[1][2] |
| Elution Mode | Isocratic: 20:80 (A:B)[6] | Isocratic: 90:10 (A:B)[1][2] |
| Flow Rate | 0.350 mL/min[6] | 1.0 mL/min[1][2] |
| Column Temp. | 40°C[6] | 35°C[2] |
| Injection Vol. | 5 μ L[6] | 10 μ L[2] |
| Run Time | 3 minutes[6] | ~4 minutes[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Macitentan | Internal Standard (Bosentan) | Internal Standard (Losartan) | Internal Standard (Macitentan-D4) |
|------------------------|------------------------------------|------------------------------------|------------------------------|-----------------------------------|
| Ionization Mode | Positive ESI/APCI | Positive ESI/APCI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 589.1 \rightarrow 203.3[1][2][4] | 552.6 \rightarrow 311.5[1][2][4] | 423 \rightarrow 207[6] | 593.0 \rightarrow 204.9[5] |
| Fragmentor Voltage (V) | 150[2] | 230[2] | Optimized for instrument | Optimized for instrument |
| Collision Energy (eV) | 10[2] | 10[2] | Optimized for instrument | 21[5] |

4. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare individual stock solutions of Macitentan and the chosen Internal Standard (e.g., Bosentan) in methanol at a concentration of 1 mg/mL.

- Working Solutions: Prepare serial dilutions of the Macitentan stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve and QC samples.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-500 ng/mL) and QC samples (Low, Medium, and High concentrations).[1][5]

5. Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample preparation.[7][8]

- To 200 μ L of plasma sample (blank, standard, QC, or unknown), add 25 μ L of the internal standard working solution (e.g., 10 μ g/mL Bosentan).[4]
- Add 100 μ L of methanol to the mixture.[4]
- Vortex the mixture for 30 seconds.
- Add 500 μ L of 1M HCl and vortex for another 30 seconds.[4]
- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 8 minutes at 4°C.[4]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 250 μ L of the mobile phase.[6]
- Inject the reconstituted sample into the UPLC-MS/MS system.

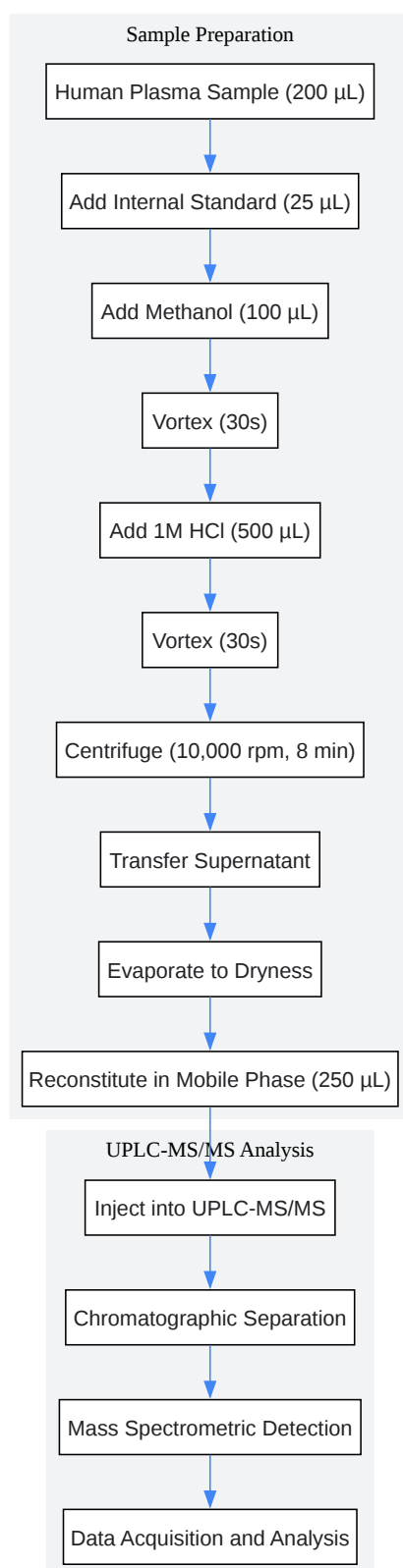
Method Validation Summary

The described UPLC-MS/MS method was fully validated according to FDA guidelines, assessing linearity, selectivity, specificity, accuracy, precision, sensitivity, stability, matrix effect, and recovery.[1]

Table 3: Method Validation Parameters

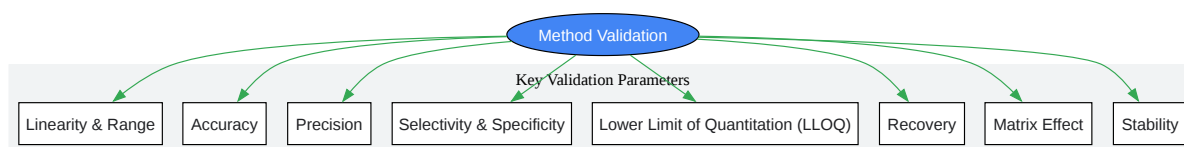
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 500 ng/mL[1][4] or 0.997 - 1020.793 ng/mL[6] |
| Correlation Coefficient (r ²) | > 0.99[5] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1][4] |
| Intra-day Precision (%CV) | < 15%[5] |
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| Intra-day Accuracy (%Bias) | ±15% (±20% at LLOQ)[5] |
| Inter-day Accuracy (%Bias) | ±15% (±20% at LLOQ)[5] |
| Recovery | 88.4 - 92.3%[4] |
| Matrix Effect | No significant effect observed[8] |
| Stability | Stable under various storage conditions (bench-top, freeze-thaw, long-term)[5][6] |

Visualizations



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Caption: Experimental workflow for Macitentan analysis.



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Caption: Key parameters for method validation.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantitative determination of Macitentan in human plasma. The method is sensitive, specific, and rapid, making it well-suited for high-throughput analysis in clinical and research settings. The provided protocols and validation data demonstrate the reliability of this method for pharmacokinetic and therapeutic drug monitoring of Macitentan.

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